molecular formula C24H30F2N2O2 B4034322 N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B4034322
M. Wt: 416.5 g/mol
InChI Key: DDFWTAXMXASTGI-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C24H30F2N2O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.22753453 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Activities

One area of research has involved the synthesis of compounds structurally related to N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide to explore their enzyme inhibitory activities. For instance, compounds have been synthesized to target bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are relevant to conditions like glaucoma, Alzheimer's disease, and other neurodegenerative disorders. The synthesized compounds, including triazole analogues, demonstrated significant inhibitory potential, which is valuable for developing new therapeutic agents (Virk et al., 2018).

Radiolabeled Compounds for Imaging

Another significant application involves the development of radiolabeled compounds for imaging, such as PET (Positron Emission Tomography) ligands. Studies have synthesized and evaluated compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for their potential in imaging peripheral benzodiazepine receptors (PBR), which are associated with various pathological conditions including neuroinflammation and cancer (Zhang et al., 2003).

Calcium-Channel-Blocking and Antihypertensive Activity

Research into calcium-channel blockers and antihypertensive agents has also involved derivatives of this compound. These studies have aimed at developing new therapeutic agents that can effectively manage hypertension and related cardiovascular diseases by modulating calcium ion channels and reducing vascular resistance (Shanklin et al., 1991).

Bioactive Metabolites in Marine Actinobacteria

The search for new bioactive compounds from marine organisms has led to the isolation of metabolites structurally related to this compound. These metabolites have shown potential cytotoxic activities, highlighting the importance of marine actinobacteria as a source of new and potent bioactive substances (Sobolevskaya et al., 2007).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2N2O2/c1-30-15-14-28(24(29)16-19-6-8-22(25)9-7-19)17-20-10-12-27(13-11-20)18-21-4-2-3-5-23(21)26/h2-9,20H,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWTAXMXASTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
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N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
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N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
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N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
Reactant of Route 5
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide
Reactant of Route 6
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N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-fluorophenyl)-N-(2-methoxyethyl)acetamide

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